molecular formula C20H18O2 B6372572 4-(3-Benzyloxyphenyl)-2-methylphenol CAS No. 1261942-54-4

4-(3-Benzyloxyphenyl)-2-methylphenol

Cat. No.: B6372572
CAS No.: 1261942-54-4
M. Wt: 290.4 g/mol
InChI Key: SBVISJCYLOYFHM-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It features a benzyloxy group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyloxyphenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-2-methylphenol involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Benzyloxyphenyl)-2-methylphenol is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-methyl-4-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-15-12-18(10-11-20(15)21)17-8-5-9-19(13-17)22-14-16-6-3-2-4-7-16/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVISJCYLOYFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684055
Record name 3'-(Benzyloxy)-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-54-4
Record name 3'-(Benzyloxy)-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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